2-(2,4,6-TRIFLUOROPHENYL)ISONICOTINIC ACID
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Overview
Description
2-(2,4,6-Trifluorophenyl)isonicotinic acid is an organic compound with the molecular formula C12H6F3NO2. It is a derivative of isonicotinic acid, where the phenyl ring is substituted with three fluorine atoms at the 2, 4, and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,6-trifluorophenyl)isonicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4,6-Trifluorophenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-(2,4,6-Trifluorophenyl)isonicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4,6-trifluorophenyl)isonicotinic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity towards its targets. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
2-(Trifluoromethyl)isonicotinic acid: Similar in structure but with a trifluoromethyl group instead of trifluorophenyl.
2,4,6-Trifluorophenylboronic acid: Used in similar coupling reactions but with different functional groups.
Isonicotinic acid: The parent compound without the trifluorophenyl substitution
Uniqueness: 2-(2,4,6-Trifluorophenyl)isonicotinic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and advanced materials .
Properties
IUPAC Name |
2-(2,4,6-trifluorophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO2/c13-7-4-8(14)11(9(15)5-7)10-3-6(12(17)18)1-2-16-10/h1-5H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJLYKUIHXOZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=C(C=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687726 |
Source
|
Record name | 2-(2,4,6-Trifluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-56-3 |
Source
|
Record name | 2-(2,4,6-Trifluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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